molecular formula C9H8BrF3O B1527198 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene CAS No. 156605-94-6

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene

Cat. No.: B1527198
CAS No.: 156605-94-6
M. Wt: 269.06 g/mol
InChI Key: XIBAPZDKMPQBTD-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-ethoxy-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under basic conditions to form carbon-carbon bonds.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce ethers or other substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound can be used in the design of biologically active molecules, including potential drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the trifluoromethyl group. This enhances the reactivity of the compound towards nucleophiles and allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene
  • 4-Bromo-3-(trifluoromethyl)phenetole

Uniqueness

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring

Properties

IUPAC Name

1-bromo-2-ethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBAPZDKMPQBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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